2-Ethyl-3-hydroxybenzonitrile
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Overview
Description
2-Ethyl-3-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the second position and a hydroxyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Ethyl-3-hydroxybenzonitrile involves the reaction of 2-hydroxybenzonitrile with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions. The product is then purified by filtration and distillation under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Ethyl-3-hydroxybenzaldehyde.
Reduction: 2-Ethyl-3-hydroxybenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Ethyl-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-hydroxybenzonitrile depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles. The hydroxyl group can form hydrogen bonds with active site residues, while the nitrile group can undergo nucleophilic attack, leading to the formation of amides or carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzonitrile: Lacks the ethyl group, making it less hydrophobic.
3-Hydroxybenzonitrile: Similar structure but without the ethyl group.
2-Ethylbenzonitrile: Lacks the hydroxyl group, affecting its reactivity and solubility.
Uniqueness
2-Ethyl-3-hydroxybenzonitrile is unique due to the presence of both an ethyl and a hydroxyl group on the benzene ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-ethyl-3-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5,11H,2H2,1H3 |
InChI Key |
OFRVUHHHRXBACU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1O)C#N |
Origin of Product |
United States |
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